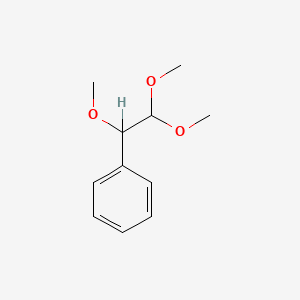
(1,2,2-Trimethoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,2-Trimethoxyethyl)benzene: is an organic compound characterized by a benzene ring substituted with a 1,2,2-trimethoxyethyl group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2-Trimethoxyethyl)benzene typically involves the reaction of benzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,2,2-trimethoxyethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as mixing, reaction, separation, and purification. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (1,2,2-Trimethoxyethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are used under controlled temperatures.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium is a common oxidizing agent.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.
Major Products Formed:
Substitution Reactions: Products include halogenated or nitro-substituted benzene derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include more saturated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1,2,2-Trimethoxyethyl)benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals .
Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological properties. They may serve as lead compounds in the development of new drugs and therapeutic agents .
Industry: The compound is used in the production of specialty chemicals, including fragrances and flavorings. Its aromatic properties make it suitable for use in the formulation of perfumes and other scented products .
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of (1,2,2-Trimethoxyethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic ring and methoxy groups can participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Vergleich Mit ähnlichen Verbindungen
Anisole (Methoxybenzene): Anisole is a simpler aromatic compound with a single methoxy group attached to the benzene ring.
Veratrole (1,2-Dimethoxybenzene): Veratrole has two methoxy groups attached to the benzene ring.
Guaiacol (2-Methoxyphenol): Guaiacol contains a methoxy group and a hydroxyl group attached to the benzene ring.
Uniqueness: (1,2,2-Trimethoxyethyl)benzene is unique due to its three methoxy groups and the ethyl linkage to the benzene ring. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
54845-42-0 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
1,2,2-trimethoxyethylbenzene |
InChI |
InChI=1S/C11H16O3/c1-12-10(11(13-2)14-3)9-7-5-4-6-8-9/h4-8,10-11H,1-3H3 |
InChI-Schlüssel |
UDAWBGDTYWEDKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC=C1)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)
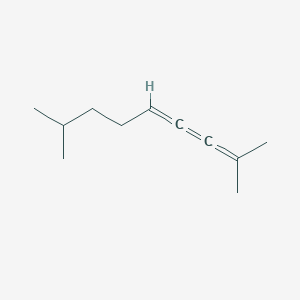

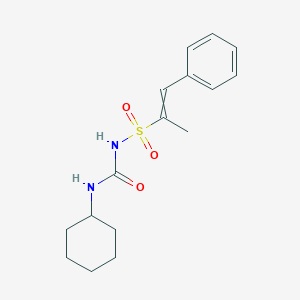
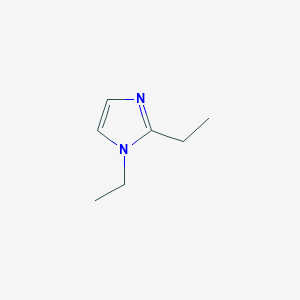
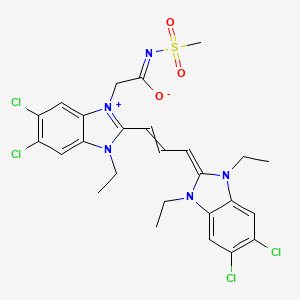
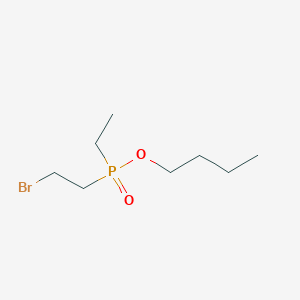
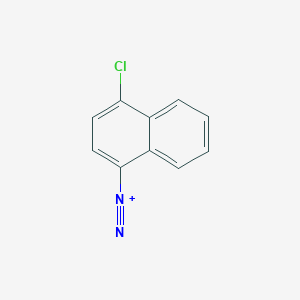

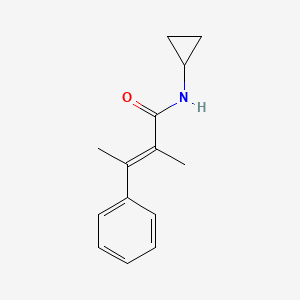


![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
